4-氟-N-((1-羟基环戊基)甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

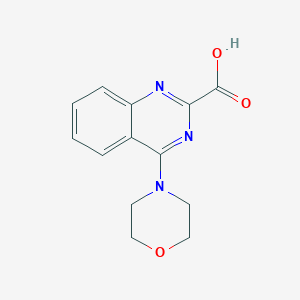

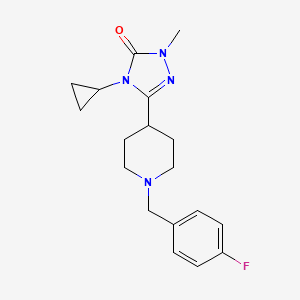

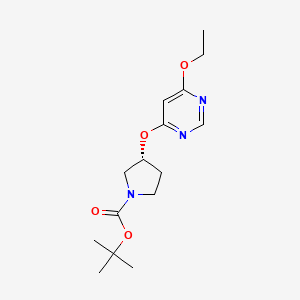

4-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide, also known as ABP688, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied in the field of neuroscience due to its potential therapeutic applications in various neurological and psychiatric disorders.

科学研究应用

晶体结构分析

- Deng, Xiao-yan, Peng, Hao, He, Hong-wu (2014) 探索了一种类似化合物的新晶体,重点关注其晶体结构,使用了X射线晶体测定和NMR等各种方法。这项研究对于理解分子排列和在材料科学和化学中的潜在应用是重要的 (Deng et al., 2014)。

医学成像与阿尔茨海默病

- V. Kepe, J. Barrio, Sung-Cheng Huang, 等人 (2006) 利用这种化合物的变体作为分子成像探针,用于通过PET定量测定阿尔茨海默病患者中5-羟色胺1A (5-HT(1A))受体密度。这种应用对于理解脑部病理和开发靶向治疗是至关重要的 (Kepe et al., 2006)。

癌症治疗研究

- Y. Teffera, L. Berry, R. Brake, 等人 (2013) 研究了这种化合物的类似物作为一种新型、有效的选择性间变性淋巴瘤激酶 (ALK) 抑制剂,具有用于癌症治疗的潜在应用。他们的工作突出了这类化合物在开发新的癌症疗法中的作用 (Teffera et al., 2013)。

神经药理学

- Haibin Tian, Rebecca S. Vogel, L. Amici, 等人 (2006) 合成了一种新型类似物,用于神经药理学研究中调查GlyT-2转运蛋白。这项研究有助于理解神经递质调节和潜在的神经系统疾病治疗 (Tian et al., 2006)。

分子间相互作用

- D. Chopra, T. Row (2005) 分析了卤代苯甲酰胺的晶体结构,包括类似于4-氟-N-((1-羟基环戊基)甲基)苯甲酰胺的化合物,以研究涉及卤素的弱相互作用。这项研究对于设计和理解药物相互作用和稳定性是至关重要的 (Chopra & Row, 2005)。

有机硼化合物研究

- W. Kliegel, U. Schumacher, M. Tajerbashi, 等人 (1991) 对相关的有机硼化合物进行了研究,强调其合成和晶体结构。这些研究有助于有机金属化学和材料科学应用的进展 (Kliegel et al., 1991)。

有机化学中的机理研究

- Taishan Yan, Biying Zhou, Xiao-song Xue, 等人 (2016) 调查了涉及类似苯甲酰胺化合物的氟环化反应的机理和化学选择性,为新有机合成方法的发展提供了有价值的见解 (Yan et al., 2016)。

作用机制

Target of Action

The primary target of 4-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in cellular respiration and energy production.

Mode of Action

4-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide acts as an inhibitor of the SDH enzyme . It binds to the enzyme, preventing it from catalyzing the oxidation of succinate to fumarate. This interaction and the resulting changes can be explained by the presence of hydrogen bonds and pi-pi interactions between the compound and SDH .

Biochemical Pathways

By inhibiting SDH, 4-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide disrupts the citric acid cycle and the electron transport chain . These are key biochemical pathways involved in energy production within cells. The downstream effects of this disruption can lead to a decrease in ATP production, affecting various cellular processes that rely on this energy source.

Result of Action

The inhibition of SDH by 4-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide can lead to significant molecular and cellular effects. For instance, it can cause a decrease in cellular energy production, potentially leading to cell death . This makes the compound a potential candidate for use as a fungicide .

属性

IUPAC Name |

4-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO2/c14-11-5-3-10(4-6-11)12(16)15-9-13(17)7-1-2-8-13/h3-6,17H,1-2,7-9H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFRXIYWGMYWAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C2=CC=C(C=C2)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Fluoro-N-[2-[[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]amino]-2-oxoethyl]benzamide](/img/structure/B2378336.png)

![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2378343.png)

![6-methoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2378344.png)

![1-[(2,5-Dichlorophenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B2378356.png)

![N,1,3-trimethyl-2,4-dioxo-N-(propan-2-yl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2378357.png)